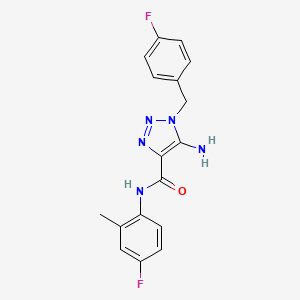
5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15F2N5O and its molecular weight is 343.338. The purity is usually 95%.
BenchChem offers high-quality 5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound with potential applications in the synthesis of biologically active molecules. Research has focused on synthesizing similar compounds and evaluating their biological activities, such as antitumor and antimicrobial properties. For instance, the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its antitumor activity against cancer cell lines highlight the potential of fluoro-substituted compounds in cancer research (Hao et al., 2017). Additionally, compounds with the 1,2,4-triazole moiety have been synthesized and evaluated for their antimicrobial activities, indicating their potential in addressing bacterial and fungal infections (Bektaş et al., 2007).
Crystal Structure and Theoretical Studies
The study of the crystal structure and theoretical analysis of triazole derivatives, including those with fluorine substitutions, contributes to understanding their intermolecular interactions and potential biological activities. For example, the synthesis and characterization of 1,2,4-triazole derivatives have provided insights into lp⋯π intermolecular interactions, which are critical for understanding their biological activity and stability (Shukla et al., 2014).
Antiviral and Anticancer Agents
Research into fluoro-substituted compounds, including those similar to 5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, has also explored their potential as antiviral and anticancer agents. The development of novel benzamide-based 5-aminopyrazoles and their evaluation against the avian influenza virus have demonstrated the antiviral potential of these compounds (Hebishy et al., 2020). Additionally, the synthesis of N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives and their biological evaluation as potential anticancer agents underline the significance of fluorine substitutions in enhancing the therapeutic potential of synthetic compounds (Butler et al., 2013).
properties
IUPAC Name |
5-amino-N-(4-fluoro-2-methylphenyl)-1-[(4-fluorophenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-10-8-13(19)6-7-14(10)21-17(25)15-16(20)24(23-22-15)9-11-2-4-12(18)5-3-11/h2-8H,9,20H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNIVNJUWOPJSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-fluorobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B2716395.png)
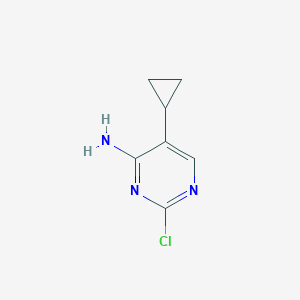
![(Z)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2716399.png)
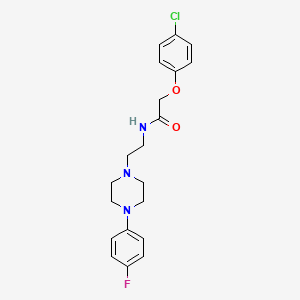

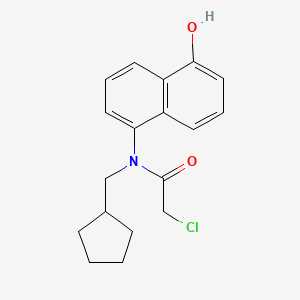
![2-Chloro-N-[3-(2-methyl-thiazol-4-yl)-phenyl]-acetamide](/img/structure/B2716404.png)
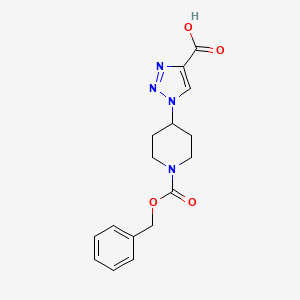
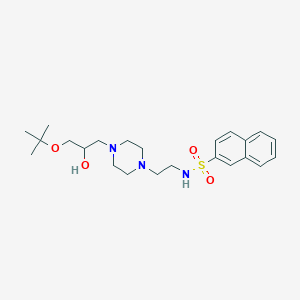

![2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde O-(3-methylbenzyl)oxime](/img/structure/B2716413.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2716414.png)